(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a chlorinated benzo[d]thiazole ring and a nitrophenyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable chlorinated precursor under acidic conditions.
Nitration of the phenyl ring:
Acrylamide formation: The final step involves the coupling of the chlorobenzo[d]thiazole derivative with an acrylamide precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: A fluorescent probe for imaging cysteine.
4-(4-nitrophenyl)thiazol-2-amine: Investigated for its corrosion inhibition properties.
Uniqueness
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is unique due to its specific combination of a chlorinated benzo[d]thiazole ring and a nitrophenyl acrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-11-4-7-13-14(9-11)24-16(18-13)19-15(21)8-3-10-1-5-12(6-2-10)20(22)23/h1-9H,(H,18,19,21)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUGNFXPHFKERW-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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